4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxyacetyl hydrazone intermediate. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or hydrazones.
Scientific Research Applications
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazone and benzoate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
- 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Uniqueness
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the hydrazone linkage provides flexibility and potential for hydrogen bonding. These features make it a versatile compound for various applications in scientific research.
Biological Activity
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. Its complex structure suggests possible interactions with various biological targets, which could lead to therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and resources.
Structural Information
- Molecular Formula : C28H22N2O4
- SMILES : C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4
- InChIKey : HNEUPRSHTRZVBQ-VUTHCHCSSA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs provide insights into its potential pharmacological effects.
Anticonvulsant Activity
Research on structurally similar compounds indicates that modifications to the hydrazone moiety can influence anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown promising results in animal models for epilepsy, particularly through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The introduction of specific functional groups, such as trifluoromethyl or other electron-withdrawing groups, has been linked to enhanced activity against seizures.
Synthesis and Evaluation
- Synthesis : The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and biphenyl acetic acid derivatives. The reaction conditions and purification methods significantly affect yield and purity.
-
Biological Evaluation : Preliminary evaluations should include:
- Anticonvulsant Screening : Utilizing MES and PTZ models to assess protective effects at varying doses (e.g., 100 mg/kg).
- Toxicity Assessment : Conducting rotarod tests to evaluate acute neurological toxicity in mice.
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 451.16524 | 211.7 |
[M+Na]+ | 473.14718 | 226.6 |
[M+NH4]+ | 468.19178 | 218.1 |
[M+K]+ | 489.12112 | 216.9 |
[M-H]- | 449.15068 | 220.8 |
Summary of Anticonvulsant Activity from Related Compounds
Compound ID | Dose (mg/kg) | MES Protection (%) | Time Point (h) |
---|---|---|---|
Compound A | 100 | 75 | 0.5 |
Compound B | 300 | 90 | 4 |
Compound C | 100 | 60 | 0.5 |
Properties
CAS No. |
303088-18-8 |
---|---|
Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H22N2O4/c31-27(20-33-25-17-13-23(14-18-25)22-7-3-1-4-8-22)30-29-19-21-11-15-26(16-12-21)34-28(32)24-9-5-2-6-10-24/h1-19H,20H2,(H,30,31)/b29-19+ |
InChI Key |
HNEUPRSHTRZVBQ-VUTHCHCSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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